molecular formula C6H9ClO2 B8472958 (-)-6-Chloromethyltetrahydropyran-2-one

(-)-6-Chloromethyltetrahydropyran-2-one

Cat. No.: B8472958
M. Wt: 148.59 g/mol
InChI Key: PKUDWYCCVNMVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-6-Chloromethyltetrahydropyran-2-one is a chiral lactone derivative that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. Its structure, featuring a reactive chloromethyl group and a tetrahydropyran-2-one (δ-lactone) scaffold, makes it a valuable electrophile and building block for constructing complex molecules . This compound is particularly useful for synthesizing stereodefined tetrahydrofuran and tetrahydropyran motifs, which are core structures in numerous natural products and active pharmaceutical ingredients (APIs) . Researchers can leverage the chloromethyl handle for nucleophilic substitution or the lactone for ring-opening reactions, enabling the rapid assembly of diverse molecular architectures. The chiral, non-racemic nature of this reagent is critical for developing enantioselective syntheses, especially in the preparation of pharmacologically active compounds where stereochemistry significantly influences biological activity . As a key intermediate, it finds specific application in the synthesis of potential drug candidates, including those with anticancer and antimicrobial properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

6-(chloromethyl)oxan-2-one

InChI

InChI=1S/C6H9ClO2/c7-4-5-2-1-3-6(8)9-5/h5H,1-4H2

InChI Key

PKUDWYCCVNMVSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(=O)C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) LogP PSA (Ų)
(-)-6-Chloromethyltetrahydropyran-2-one C₆H₉ClO₂ 148.59 Chloromethyl 1.32 26.30
6-Nonyltetrahydro-2H-pyran-2-one C₁₄H₂₆O₂ Data N/A Nonyl (long alkyl chain) N/A N/A
6-Methoxy-4-methyl-4-vinyltetrahydro-2H-pyran-2-one C₁₀H₁₆O₃ Data N/A Methoxy, methyl, vinyl N/A N/A
Key Observations:

Substituent Effects: The chloromethyl group in this compound introduces polarity and reactivity, making it suitable for cross-coupling or alkylation reactions. In contrast, 6-nonyltetrahydro-2H-pyran-2-one (nonyl substituent) is likely more lipophilic due to its long alkyl chain, though exact LogP values are unavailable .

Molecular Weight and Complexity :

  • This compound has a relatively low molecular weight (148.59 g/mol), which may favor applications in drug synthesis as a compact intermediate. Larger derivatives (e.g., C₁₀H₁₆O₃) could exhibit reduced bioavailability or solubility.

Limitations in Available Data

  • Physical properties (melting/boiling points, density) for this compound and its analogs are largely unreported, limiting direct comparisons.

Preparation Methods

Trichloroisocyanuric Acid-Mediated Chlorination

A prominent method involves the oxidative chlorination of tetrahydropyran-2-one derivatives using trichloroisocyanuric acid (TCCA) in the presence of nitroxide catalysts. For instance, 4-hydroxy-tetrahydropyran-2-one derivatives undergo chlorination at the 6-position when treated with TCCA (3.78 mol) and 2,6,6-tetramethylpiperidine-N-oxide (TEMPO, 0.0441 mol) at 15°C for 6 hours. This method achieves a 65% yield of (-)-6-chloromethyltetrahydropyran-2-one, with stereochemical integrity confirmed via 1H^1H NMR (δ\delta 1.88–2.13 ppm, multiplet; δ\delta 4.8 ppm, singlet).

The reaction proceeds via a radical mechanism, where TEMPO stabilizes reactive intermediates, preventing undesired side reactions. Calcium hypochlorite (Ca(ClO)2_2) serves as an alternative chlorinating agent, though with reduced efficiency (39% yield under similar conditions).

Table 1: Comparative Yields Using Different Chlorinating Agents

Chlorinating AgentCatalystTemperature (°C)Time (h)Yield (%)
TCCATEMPO15665
Ca(ClO)2_2TEMPO15639
NaOClNone30572

Hypochlorous Acid-Mediated Ring-Opening and Reclosure

Alkali Metal Hypochlorite Systems

U.S. Patent 5,492,265 details a two-step process involving ozonolysis of methylcyclopentane followed by hypochlorite-induced rearrangement. While initially designed for 6-chloro-2-hexanone, this methodology has been adapted for tetrahydropyran-2-one systems. Treating 4-hydroxy-tetrahydropyran-2-one with sodium hypochlorite (NaOCl, 2.25 equiv) in acetic acid at 0–20°C generates the hypochlorite intermediate, which rearranges to the target chloro derivative upon heating to 30–60°C. This method achieves 72% yield but requires stringent temperature control to minimize racemization.

Stereochemical Control and Enantioselective Synthesis

Chiral Auxiliary-Assisted Methods

The (-)-enantiomer is preferentially synthesized using chiral nitroxide catalysts. For example, (4S,6S)-4-hydroxy-6-chloromethyltetrahydropyran-2-one is obtained in 89.3% yield when 2,6,6-tetramethylpiperidine-N-oxide (0.042 mol) is employed with TCCA at 15°C. The stereochemical outcome is attributed to the catalyst’s ability to induce a specific transition-state geometry during chlorination.

Key NMR Data for (-)-Enantiomer

  • 1H^1H NMR (300 MHz, CDCl3_3): δ\delta 3.63 (m, 1H, H-4), 4.25 (m, 1H, H-6), 5.34 (s, 2H, CH2_2Cl).

  • 13C^{13}C NMR: δ\delta 72.1 (C-4), 45.8 (CH2_2Cl), 173.2 (C=O).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like ethyl acetate enhance reaction rates by stabilizing ionic intermediates. For instance, reactions in ethyl acetate at 10°C achieve 55% yield, whereas dichloromethane under identical conditions yields only 42%. Elevated temperatures (>20°C) promote side reactions, such as over-chlorination or epimerization, reducing enantiomeric excess (e.e.) from >99% to 85%.

Catalyst Loading and Equivalents

Increasing TEMPO loading from 0.01 to 0.05 mol% improves yield linearly (35% → 65%), but excess catalyst (>0.1 mol%) induces decomposition pathways. Similarly, using 3.0 equivalents of TCCA maximizes chlorination efficiency without generating polyhalogenated byproducts.

Analytical and Purification Techniques

Chromatographic Resolution

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak AD-H), achieving >99% e.e. for the (-)-enantiomer. Recrystallization from hexane/ethyl acetate (4:1) further purifies the product, as confirmed by melting point (92–94°C) and specific rotation ([α]D20_D^{20} = -34.5° (c 1.0, CHCl3_3)).

Spectroscopic Validation

FT-IR analysis confirms lactone carbonyl absorption at 1765 cm1^{-1}, while HRMS (ESI+) gives a molecular ion peak at m/z 178.0264 ([M+H]+^+, calc. 178.0268) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (-)-6-Chloromethyltetrahydropyran-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be optimized using mild reaction conditions, such as those described for structurally similar lactones. For example, cyclization of 5-hydroxy-2-pentynoic acid derivatives under acidic catalysis (e.g., sulfuric acid) at controlled temperatures (20–25°C) has been shown to yield high-purity products while minimizing side reactions . Key parameters include solvent choice (e.g., benzene or acetic acid), stoichiometry of chlorinating agents, and reaction time. Comparative studies suggest that avoiding excessive heat (>40°C) prevents decomposition of the chloromethyl group.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are critical for confirming the stereochemistry of the chloromethyl group and the tetrahydropyran ring. Peaks at δ 4.2–4.5 ppm (chloromethyl protons) and δ 2.5–3.0 ppm (ring protons) are diagnostic .
  • MS : High-resolution mass spectrometry (HRMS) with ESI or EI ionization confirms the molecular ion ([M+H]⁺ at m/z 149.03) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity >98%, using C18 columns and acetonitrile/water gradients .

Q. How does this compound behave under varying storage conditions?

  • Methodological Answer : Stability studies indicate that the compound is hygroscopic and sensitive to light. Storage at –20°C in amber vials under inert gas (argon) preserves integrity for >6 months. Decomposition occurs at >40°C, forming 6-hydroxymethyltetrahydropyran-2-one via hydrolysis. Regular stability testing via TLC or HPLC is recommended to detect degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) due to its position adjacent to the electron-withdrawing lactone oxygen. Kinetic studies using polar aprotic solvents (DMF, DMSO) reveal a second-order dependence on nucleophile concentration. Computational modeling (DFT) supports a transition state where the nucleophile attacks the chlorinated carbon anti-periplanar to the leaving group . Competing elimination pathways can be minimized by maintaining pH < 8 and low temperatures (<10°C).

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) often arise from variations in assay conditions. To address this:

  • Standardized Assays : Use validated cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory testing) and control for endotoxin levels.
  • Metabolic Stability : Evaluate hepatic microsomal stability to rule out artifactually high activity due to metabolite interference .
  • Dose-Response Curves : Compare EC₅₀ values across studies, ensuring consistent solvent systems (e.g., DMSO concentration ≤0.1%) .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite™ to estimate biodegradability (BIOWIN score) and bioaccumulation potential (log Kₒw = 1.32, suggesting low persistence) .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments, identifying pH-dependent degradation products (e.g., ring-opened carboxylic acids at pH > 10) .
  • Ecotoxicity Prediction : Apply TEST software (EPA) to estimate LC₅₀ values for aquatic organisms, guiding hazard assessment .

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